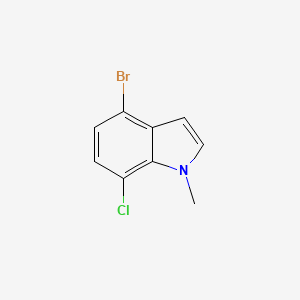

4-Bromo-7-chloro-1-methyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-7-chloro-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-12-5-4-6-7(10)2-3-8(11)9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSONUFNSFDFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 7 Chloro 1 Methyl 1h Indole and Analogous Structures

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic approach to 4-bromo-7-chloro-1-methyl-1H-indole reveals several potential synthetic disconnections and corresponding precursor strategies. The most common strategies involve forming the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) ring or modifying an existing indole (B1671886) scaffold.

Approaches from Anilines and Phenylhydrazines for Substituted Indoles

The synthesis of substituted indoles frequently commences with appropriately substituted anilines or phenylhydrazines. researchgate.netrsc.org These methods are advantageous as they build the indole core from acyclic precursors, allowing for the introduction of various substituents at specific positions on the benzene ring.

One of the most prominent methods is the Fischer indole synthesis , which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. mdpi.comwikipedia.orgthermofisher.com This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form the indole ring. mdpi.comwikipedia.org The choice of a suitable acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂), is crucial for the success of the reaction. mdpi.comwikipedia.org For the synthesis of 4-bromo-7-chloro-1-methyl-1H-indole, a potential starting material would be (2-chloro-5-bromophenyl)hydrazine, which would then be reacted with a suitable ketone or aldehyde.

Another classical approach is the Reissert indole synthesis . wikipedia.org This method begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org Modern modifications of this synthesis offer alternative routes to substituted indoles. wikipedia.org

The Leimgruber-Batcho indole synthesis is another valuable method that starts from an o-nitrotoluene, which is reacted with a dimethylformamide acetal (B89532) to form a β-(o-nitrophenyl)enamine. Subsequent reduction of the nitro group leads to cyclization and indole formation. This method is particularly useful for synthesizing indoles with various substituents on the benzene ring.

Synthetic Pathways Initiating from Halogenated Indole Scaffolds

An alternative strategy for synthesizing 4-bromo-7-chloro-1-methyl-1H-indole involves starting with a pre-existing, simpler halogenated indole and introducing the remaining substituents in subsequent steps. For instance, one could start with a bromo- or chloro-indole and introduce the other halogen and the N-methyl group.

This approach often involves halogenation of the indole ring. The regioselectivity of halogenation can be influenced by the reaction conditions and the existing substituents on the indole ring. For example, direct bromination of 7-chloroindole (B1661978) or chlorination of 4-bromoindole (B15604) could potentially lead to the desired 4-bromo-7-chloro-1H-indole. However, controlling the regioselectivity of such reactions can be challenging.

Following the construction of the 4-bromo-7-chloro-1H-indole scaffold, the final step would be N-methylation . Various reagents can be employed for this transformation, with dimethyl carbonate (DMC) being an environmentally friendly option. researchgate.netst-andrews.ac.uknih.gov The reaction is typically carried out in the presence of a base. researchgate.net

Direct and Stepwise Synthesis Approaches to 4-Bromo-7-chloro-1-methyl-1H-indole

The synthesis of 4-bromo-7-chloro-1-methyl-1H-indole can be achieved through both direct, one-pot procedures and more traditional, stepwise approaches that rely on classical indole syntheses.

Classical Indole Synthesis Adaptations for Substituted Systems

Established indole syntheses can be adapted to produce highly substituted indoles like the target compound.

The Fischer indole synthesis is a versatile and widely used method for preparing substituted indoles. thermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. mdpi.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. mdpi.comnih.gov

For the synthesis of a polysubstituted indole such as 4-bromo-7-chloro-1-methyl-1H-indole, the Fischer synthesis would require a correspondingly substituted phenylhydrazine. The general applicability of this method allows for the preparation of a wide range of substituted indoles by varying the phenylhydrazine and carbonyl components. researchgate.net The reaction conditions, particularly the choice of acid catalyst, can significantly influence the yield and purity of the product. mdpi.comwikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone). thermofisher.com |

| Conditions | Acidic, using Brønsted or Lewis acids. mdpi.comwikipedia.org |

| Key Intermediate | Phenylhydrazone. mdpi.comwikipedia.org |

| Mechanism | Involves a google.comgoogle.com-sigmatropic rearrangement. mdpi.comwikipedia.org |

| Versatility | Allows for the synthesis of a wide variety of substituted indoles. researchgate.net |

The Reissert indole synthesis provides an alternative route to substituted indoles. wikipedia.org The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate to form an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to yield the final indole. wikipedia.org

Modern variations of the Reissert synthesis have expanded its scope and applicability. For instance, intramolecular versions of the reaction have been developed. wikipedia.org Unexpectedly, the Reissert synthesis can sometimes lead to the formation of quinolone derivatives, particularly in the preparation of 7-substituted indoles. thieme-connect.com

Table 2: Steps in the Classical Reissert Indole Synthesis

| Step | Description |

|---|---|

| 1. Condensation | o-Nitrotoluene reacts with diethyl oxalate. wikipedia.org |

| 2. Reductive Cyclization | The intermediate o-nitrophenylpyruvate is reduced and cyclizes. wikipedia.org |

| 3. Product Formation | Forms an indole-2-carboxylic acid. wikipedia.org |

| 4. (Optional) Decarboxylation | Heating the carboxylic acid yields the indole. wikipedia.org |

Synthetic Approaches to 4-Bromo-7-chloro-1-methyl-1H-indole and Related Structures

The synthesis of halogenated and N-methylated indoles, such as 4-bromo-7-chloro-1-methyl-1H-indole, is a critical area of research due to the prevalence of this scaffold in pharmaceuticals and biologically active compounds. This article explores established and innovative methodologies for the construction of the indole core, regioselective halogenation, and N-methylation, providing a comprehensive overview of synthetic strategies.

1 Indole Formation Methodologies

3 Leimgruber-Batcho and Baeyer-Jackson Methodologies for Indole Formation

The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for preparing indoles from o-nitrotoluenes. wikipedia.org The process begins with the formation of an enamine by reacting an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net This intermediate, a trans-β-dimethylamino-2-nitrostyrene, is intensely colored due to its extended conjugation. wikipedia.org The subsequent step involves a reductive cyclization of the enamine to yield the indole. wikipedia.org This reduction can be achieved using various reagents, including Raney nickel and hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org The Leimgruber-Batcho synthesis offers several advantages, including high yields, mild reaction conditions, and the direct formation of indoles that are unsubstituted at the C2 and C3 positions. clockss.org Its utility has been demonstrated in the synthesis of a wide array of substituted indoles. clockss.orgresearchgate.net Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

The Baeyer-Jackson indole synthesis involves the reductive cyclization of o-nitrobenzyl carbonyl compounds. researchgate.net A related method, the Baeyer-Emmerling synthesis, utilizes the reduction of an o-nitrocinnamic acid with iron powder in a strongly basic solution to form the indole. wikipedia.org The mechanism involves the reduction of the nitro group to a nitroso group, which then condenses with the alkene carbon, followed by decarboxylation to yield the indole. wikipedia.org

2 Regioselective Halogenation Strategies for Indole Derivatives

The introduction of halogen atoms at specific positions on the indole ring is crucial for modulating the biological activity of these compounds.

1 Electrophilic Halogenation Protocols at C-4 and C-7 Positions

Directing the electrophilic halogenation of indoles to the C-4 and C-7 positions of the benzene ring is a significant challenge due to the high reactivity of the pyrrole ring, particularly at the C-3 position. researchgate.net However, strategies have been developed to achieve regioselectivity. One approach involves the use of directing groups attached to the indole nitrogen. For instance, installing a P(O)tBu2 group at the N1 position can direct arylation to the C-7 position using a palladium catalyst. nih.gov Similarly, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov

The reaction of indole derivatives with bromine can lead to substitution, oxidation, and dimerization. acs.org Chlorination of indoles can proceed through N-chloroindole and 3-chloro-3H-indole intermediates. acs.org The use of N-bromosuccinimide (NBS) as a brominating agent for indole-3-acetic acid has been shown to produce a mixture of oxindole (B195798) byproducts, highlighting the complexities of controlling regioselectivity. bridgew.edu

2 Transition Metal-Free C-H Bond Halogenation

Recent advancements have focused on the development of transition-metal-free methods for C-H bond functionalization, offering more sustainable and cost-effective synthetic routes. researchgate.net Boron-mediated C-H borylation has emerged as a powerful strategy. nih.gov By installing a pivaloyl group at the N1 or C3 position of indoles, it is possible to selectively deliver a boron species to the C-7 or C-4 positions, respectively, without the need for a metal catalyst. nih.gov This can be followed by hydroxylation to yield C-7 and C-4 hydroxylated indoles. nih.gov

Furthermore, transition-metal-free arylation of indoles with aryl halides at the C-3 position has been achieved using KOtBu, which is believed to proceed through a hybrid mechanism involving aryne intermediates and radical processes. nih.gov Additionally, an indole-catalyzed electrophilic bromination of aromatics, including thioarenes, has been developed as an environmentally benign protocol. rsc.org

3 Biocatalytic Approaches to Halogenated Indoles

Enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods. nih.govfrontiersin.org Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the site-selective chlorination and bromination of aromatic compounds, including indoles. mdpi.comresearchgate.netnih.gov These enzymes utilize benign halide salts as the halogen source and operate under mild, aqueous conditions. frontiersin.org

Different tryptophan halogenases exhibit distinct regioselectivity. For example, PyrH, Thal, and RebH can selectively halogenate L-tryptophan at the C-5, C-6, or C-7 positions of the indole ring, respectively. mdpi.com Engineered variants of these enzymes have been developed to expand their substrate scope and improve their stability for synthetic applications. nih.govfrontiersin.org For instance, a thermostable variant of RebH, 3-LSR, has been used for the preparative-scale bromination of various indole derivatives. nih.govfrontiersin.org

3 N-Methylation Techniques for Indole Nitrogen

The methylation of the indole nitrogen is a common modification in the synthesis of pharmacologically active molecules.

1 Direct N-Alkylation with Methylating Reagents (e.g., Dimethyl Carbonate, Methyl Iodide)

Traditional methods for N-methylation of indoles often employ toxic and hazardous reagents like methyl iodide and dimethyl sulfate (B86663) in the presence of a strong base. acs.orgacs.orgresearchgate.netresearchgate.net While effective, these reagents pose significant environmental and safety concerns, especially for large-scale production. acs.orgacs.orgresearchgate.net

As a safer and more environmentally friendly alternative, dimethyl carbonate (DMC) has gained prominence as a methylating agent for indoles. acs.orgacs.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like DMF, affording high yields of the N-methylated product. acs.org The choice of catalyst can influence the reaction outcome. For example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC leads exclusively to N-methylation, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce both N-methylated and N-methoxycarbonylated products. st-andrews.ac.uknih.gov The mechanism of DMC-mediated methylation has been studied, revealing different pathways depending on the catalyst used. st-andrews.ac.uknih.gov

Methyl iodide remains a classic reagent for N-methylation, often used with bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). acs.orgresearchgate.netresearchgate.net Phenyl trimethylammonium iodide has also been reported as a safe and effective reagent for the monoselective N-methylation of indoles. nih.govacs.org

The following table summarizes various N-methylation methods for indole derivatives:

| Methylating Agent | Base/Catalyst | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate | K2CO3 | 6-Nitroindole | >95 | acs.org |

| Dimethyl Carbonate | DABCO | Indole | High | st-andrews.ac.uknih.gov |

| Methyl Iodide | NaH | 3-Indolylacetonitrile | Quantitative | researchgate.net |

| Phenyl trimethylammonium iodide | Cs2CO3 | Indole | 85 | acs.org |

Sequential Halogenation and N-Methylation Strategies

The synthesis of 4-bromo-7-chloro-1-methyl-1H-indole often involves a multi-step process starting from a simpler indole core. A common strategy is the sequential introduction of the halogen substituents followed by N-methylation.

For instance, the synthesis can commence with an appropriately substituted aniline (B41778), which undergoes cyclization to form the indole ring. One such method is the Fischer indole synthesis, a well-established reaction in organic chemistry. tandfonline.com Another approach is the Batcho-Leimgruber indole synthesis, which can be used to produce 4-bromoindole. researchgate.net

Once the di-halogenated indole, 4-bromo-7-chloro-1H-indole, is obtained, the final step is the N-methylation of the indole nitrogen. A variety of methylating agents can be employed for this transformation. A practical and environmentally conscious choice is dimethyl carbonate (DMC), which is considered a green methylating reagent. researchgate.net The reaction can be effectively catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov Phenyl trimethylammonium iodide has also been reported as a safe and effective reagent for the N-methylation of indoles. nih.gov

A specific reported synthesis of 4-bromo-1-methylindole involves treating 4-bromoindole with dimethyl carbonate in the presence of potassium carbonate in DMF. This mixture is heated to 140°C, and after workup, yields the desired N-methylated product. chemicalbook.com While this example doesn't include the 7-chloro substituent, the principle of N-methylation following the establishment of the core indole structure is a key synthetic strategy.

The synthesis of related structures, such as (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, also highlights the common theme of modifying a pre-existing bromo-indole scaffold. In this case, electrophilic substitution at the indole nitrogen is carried out using various halides in the presence of a base like anhydrous potassium carbonate. iajps.com

Green Chemistry Approaches in Substituted Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact, improve efficiency, and enhance safety.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of indole derivatives. nih.govtandfonline.com This technique often leads to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. sciforum.net For example, a palladium-catalyzed cyclization to form a substituted indole was achieved in 3 hours with microwave heating, yielding 94%, compared to 12 hours and an 89% yield using a conventional oil bath. mdpi.com Notably, microwave heating can sometimes prevent the formation of byproducts, such as debrominated indoles, which can be an issue with traditional heating. mdpi.com The Madelung indole synthesis, a classical method, has also been successfully adapted to solvent-free conditions using microwave irradiation. sciforum.net

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. tandfonline.com They offer advantages such as low volatility, high thermal stability, and recyclability. Sulfonic-acid-functionalized ionic liquids have been used as effective Brønsted acid catalysts for the synthesis of indole derivatives, often under solvent-free conditions at room temperature. cdnsciencepub.comcdnsciencepub.com These catalysts can be recovered and reused multiple times without a significant drop in activity. cdnsciencepub.comcdnsciencepub.com Ionic liquids derived from natural sources, such as cinchona alkaloids and indole-3-acetate, are also being explored as environmentally friendly options. nih.gov The use of ionic liquids can also enhance the rate of reactions like the alkylation of indoles. researchgate.net

Nanocatalysts are increasingly being utilized in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Magnetic nanoparticles (MNPs), in particular, offer the advantage of easy separation and recyclability. researchgate.net For example, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been employed for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net Similarly, iron oxide nanoparticles have been used to catalyze the synthesis of indeno[1,2-b]indolone compounds in water. researchgate.net The use of nanocatalysts aligns with green chemistry principles by promoting efficient reactions and catalyst recycling. researchgate.net

Conducting reactions without a solvent, or under "neat" conditions, is a key aspect of green chemistry as it eliminates solvent waste and can simplify product purification. nih.gov Several methods for indole synthesis have been adapted to solvent-free conditions. For instance, the Michael addition of indoles to electron-deficient olefins can be carried out efficiently at room temperature without a solvent, using a recyclable ionic liquid catalyst. cdnsciencepub.comcdnsciencepub.com The synthesis of highly functionalized benzazepines from substituted indoles has also been achieved under solvent- and catalyst-free thermal conditions. rsc.orgrsc.org Furthermore, a metal-free synthesis of 3-chalcogenyl-indoles has been developed using DMSO and iodine in a solvent-free system. acs.orgacs.org

Reaction Mechanisms and Pathways Governing Formation and Transformation

Mechanistic Elucidation of Regioselective Halogenation on the Indole (B1671886) Nucleus

The introduction of halogen atoms at specific positions on the indole ring is a critical step in the synthesis of complex indole derivatives. The regioselectivity of these reactions is dictated by the electronic properties of the indole nucleus and the nature of the halogenating agent.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The inherent reactivity of the pyrrole-type ring typically directs electrophilic attack to the C3 position. However, the presence of substituents and the choice of reaction conditions can override this intrinsic preference, allowing for halogenation at other positions of the benzene (B151609) core (C4-C7).

In the case of "4-Bromo-7-chloro-1-methyl-1H-indole," the synthesis would likely involve a stepwise halogenation process. For instance, starting with 7-chloroindole (B1661978), a subsequent bromination would be required. The regioselectivity of this bromination is crucial. Theoretical analysis and experimental evidence have shown that the use of specific brominating agents and conditions can achieve high regioselectivity. For example, the use of N-bromosuccinimide (NBS) with silica (B1680970) gel in a non-polar solvent like carbon tetrachloride has been demonstrated to be effective for the regiospecific electrophilic aromatic bromination of certain aromatic compounds. mdpi.com The precise conditions for achieving 4-bromo substitution on a 7-chloroindole would depend on the interplay of electronic and steric factors governed by the existing chloro and N-methyl substituents. A direct and efficient regioselective C7-bromination has been achieved for 4-substituted 1H-indazoles, a related heterocyclic system, which suggests that targeted halogenation of the indole benzene ring is feasible. nih.gov

The mechanism of electrophilic aromatic halogenation involves the attack of the electron-rich indole ring on the electrophilic halogen species (e.g., Br+). This generates a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The regioselectivity is determined by the relative stability of the possible sigma complexes. The subsequent loss of a proton from the carbon atom that was attacked restores the aromaticity of the ring and yields the halogenated indole.

Detailed Analysis of N-Alkylation Mechanisms and Selectivity

The introduction of a methyl group at the N1 position of the indole ring is a key feature of "4-Bromo-7-chloro-1-methyl-1H-indole." N-alkylation of indoles can be achieved through various methods, with the selectivity between N-alkylation and C-alkylation being a significant consideration.

The nitrogen atom of the indole ring possesses a lone pair of electrons, making it nucleophilic. However, the C3 position is also highly nucleophilic. The outcome of an alkylation reaction depends on the reaction conditions, including the choice of alkylating agent, base, and solvent.

One common method for N-alkylation involves the use of an alkyl halide (e.g., methyl iodide) in the presence of a base. The base deprotonates the indole nitrogen, forming an indolyl anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction. The choice of base is critical; strong bases favor N-alkylation by completely deprotonating the nitrogen.

Alternatively, metal-catalyzed N-alkylation reactions have been developed. For instance, iron-catalyzed methodologies have been explored for the selective N-alkylation of indoles. nih.gov These methods often proceed via a "borrowing hydrogen" mechanism, where the catalyst dehydrogenates an alcohol to an aldehyde in situ, which then undergoes a condensation reaction with the indole, followed by reduction.

Recent studies have also demonstrated that the reaction environment can dramatically influence selectivity. For example, performing a three-component Mannich-type reaction in aqueous microdroplets has been shown to favor N-alkylation of indoles, whereas the same reaction in bulk solution yields the C-alkylation product. stanford.edunih.gov This highlights the potential for developing novel, selective N-alkylation strategies by manipulating reaction conditions. The use of a platinum catalyst on HBEA zeolite (Pt/HBEA) has also been reported for the selective N-alkylation of indoles with primary alcohols. researchgate.net

Intramolecular Cyclization Processes in Indole Ring Formation.wikipedia.orgnih.gov

The formation of the indole ring itself is often achieved through intramolecular cyclization reactions, which are fundamental to many named indole syntheses. These pathways involve the construction of the pyrrole (B145914) ring fused to a benzene ring.

One of the most classic and versatile methods is the Fischer indole synthesis . thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. thermofisher.comwikipedia.org The phenylhydrazone then isomerizes to an enamine, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the key step) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring. wikipedia.org The Fischer indole synthesis can be carried out as a one-pot reaction and can be adapted to produce a wide variety of substituted indoles. thermofisher.com Tandem hydroformylation-Fischer indole synthesis provides a route to 2,3-disubstituted indoles from olefins and hydrazines. rsc.org

The Larock indole synthesis is another powerful method that utilizes a palladium-catalyzed intramolecular cyclization. wikipedia.orgsynarchive.com This reaction involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu The mechanism proceeds through several steps: oxidative addition of the o-iodoaniline to a Pd(0) catalyst, coordination and insertion of the alkyne, and subsequent intramolecular cyclization via nucleophilic attack of the aniline (B41778) nitrogen onto the palladium-bound vinyl group, followed by reductive elimination to form the indole and regenerate the Pd(0) catalyst. wikipedia.orgub.edu This method is highly regioselective, with the bulkier substituent on the alkyne typically ending up at the C2 position of the indole. nih.gov

Other intramolecular cyclization strategies for indole synthesis include:

Palladium-catalyzed intramolecular cyclization of alkynes and imines : This method provides access to 2,3-disubstituted indoles through the cyclization of 2-(1-alkynyl)-N-alkylideneanilines. organic-chemistry.org

Reductive cyclization of o-nitrostyrenes : This approach can be catalyzed by various transition metals and provides a route to indoles from readily available starting materials.

Cyclization of 2-alkenylanilines : This can be achieved through various methods, including transition metal-catalyzed C-H amination or metal-free oxidation-cyclization-elimination sequences. mdpi.com

These cyclization processes are crucial for constructing the fundamental indole core, which can then be further functionalized to produce complex derivatives like "4-Bromo-7-chloro-1-methyl-1H-indole."

Role of Catalysis in Substituted Indole Synthesis and Functionalization

Catalysis, particularly transition-metal catalysis, plays a central role in the modern synthesis and functionalization of substituted indoles. Catalytic methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex indole structures that would be difficult to access through classical methods.

Palladium catalysis is particularly prominent in indole chemistry, with numerous palladium-catalyzed reactions being developed for both the synthesis of the indole ring and its subsequent functionalization. researchgate.netbeilstein-journals.org

As mentioned previously, the Larock indole synthesis is a prime example of a palladium-catalyzed reaction for constructing the indole core. wikipedia.orgsynarchive.com This reaction demonstrates the power of palladium to facilitate C-C and C-N bond formation in a single pot. ub.edudukevertices.org Modifications to the Larock synthesis, such as using silyl-substituted alkynes, allow for the synthesis of 3-substituted indoles. nih.gov

Palladium catalysts are also extensively used in cross-coupling reactions to functionalize pre-existing haloindoles. Key examples include:

Suzuki-Miyaura Coupling : This reaction couples a haloindole with a boronic acid or ester to form a C-C bond. This is a versatile method for introducing aryl or vinyl substituents onto the indole ring. A successful palladium-mediated Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with boronic acids has been demonstrated. nih.gov

Heck Coupling : This reaction couples a haloindole with an alkene to form a new C-C bond, providing a route to alkenyl-substituted indoles.

Buchwald-Hartwig Amination : This reaction couples a haloindole with an amine to form a C-N bond, allowing for the introduction of various nitrogen-containing substituents.

Sonogashira Coupling : This reaction couples a haloindole with a terminal alkyne to form a C-C bond, leading to the synthesis of alkynyl-substituted indoles.

Palladium-catalyzed reactions can also proceed through dual C-H functionalization , where two C-H bonds are activated and coupled in a single step. This provides a highly atom-economical approach to the synthesis of fused indole systems, such as dibenzocarbazoles and indolo[1,2-f]phenanthridines. rsc.orgnih.govrsc.org

The general mechanism for many of these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition : The haloindole adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced, leading to the formation of a new bond on the palladium center.

Reductive Elimination : The desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of these reactions.

Direct C-H activation has emerged as a powerful strategy for the functionalization of indoles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it This approach involves the direct cleavage of a C-H bond and its replacement with a new bond.

The indole ring possesses multiple C-H bonds with varying reactivity. The C-H bonds on the pyrrole ring (C2 and C3) are generally more reactive than those on the benzene ring (C4, C5, C6, and C7). chim.it Regioselective functionalization of a specific C-H bond is a major challenge.

Directing groups are often employed to achieve regioselectivity in C-H activation. A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage.

For example, to achieve functionalization at the C4 position of the indole ring, which is generally less reactive, a directing group can be installed at the N1 or C3 position. Several directing groups have been developed for this purpose, including:

Pivaloyl group : Can direct C4-arylation. nih.gov

Aldehyde group : Can direct C4-alkenylation catalyzed by ruthenium. acs.orgnih.gov

Amino acid derivatives : Can direct C4-olefination catalyzed by palladium. nih.gov

Adamantoyl group : A sacrificial directing group that can facilitate C2 and C4 bis-arylsulfenylation catalyzed by iridium. acs.org

The mechanism of directed C-H activation typically involves the following steps:

Coordination : The directing group coordinates to the metal catalyst.

C-H Cleavage : The catalyst cleaves a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate. chim.it

Functionalization : The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Product Release : The functionalized product is released, and the catalyst is regenerated.

The size and geometry of the metallacyclic intermediate play a crucial role in determining the regioselectivity of the C-H activation.

Palladium is a commonly used catalyst for C-H activation of indoles, but other metals such as rhodium, ruthenium, and iridium have also been shown to be effective. acs.orgresearchgate.net Density functional theory (DFT) calculations are often used to elucidate the mechanisms of these reactions and to understand the origins of regioselectivity. researchgate.net

Cascade reactions , also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. rsc.org These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials.

Multicomponent reactions (MCRs) are a type of cascade reaction in which three or more reactants are combined in a single pot to form a product that contains substantial portions of all the reactants. researchgate.net

Both cascade and multicomponent reactions are powerful tools for the synthesis of substituted indoles. nih.gov For example, a multicomponent cascade approach has been developed for the synthesis of various substituted indole derivatives from simple reagents like unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.gov This method is based on the radical trifluoromethylation of alkenes as an entry into a Fischer indole-type synthesis. nih.gov

Other examples of cascade and multicomponent reactions for indole synthesis include:

A copper(I)-catalyzed cascade multicomponent reaction for the construction of 5-hydroxy-1H-pyrrol-2(5H)-ones bearing an indole moiety from substituted indoles, (Z)-3-iodoacrylic acids, and terminal alkynes. nih.gov

A palladium-catalyzed cascade reaction involving a Sonogashira coupling followed by an intramolecular C-N bond formation to synthesize N-protected 2-substituted indoles. mdpi.com

A silver-catalyzed cascade synthesis of indolo[2,1-a]isoquinolines. rsc.org

The design of cascade and multicomponent reactions requires a careful consideration of the reactivity of the starting materials and the compatibility of the various reaction steps. These strategies offer significant advantages in terms of efficiency, atom economy, and environmental friendliness, making them highly attractive for the synthesis of complex molecules like "4-Bromo-7-chloro-1-methyl-1H-indole."

Derivatization and Advanced Functionalization of 4 Bromo 7 Chloro 1 Methyl 1h Indole

Strategies for Further Functionalization at Halogen-Bearing Positions (C-4 and C-7)

The presence of two distinct halogen atoms at the C-4 (bromo) and C-7 (chloro) positions of the indole (B1671886) ring offers a versatile platform for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to create C-C bonds by coupling an organoboron compound with a halide. youtube.comyoutube.com In the case of dihalogenated indoles, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C-4 position. For instance, the Suzuki-Miyaura reaction of 4-bromo-7-chloroindoles with various boronic acids can be performed under specific conditions to achieve selective arylation at the C-4 position. nih.govrsc.org Subsequent modification at the C-7 position can then be achieved under more forcing reaction conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. youtube.comnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C-4 position of 4-bromo-7-chloro-1-methyl-1H-indole. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled byproducts. wikipedia.orgnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to optimize the yield and selectivity of the desired product. organic-chemistry.orgyoutube.com For compounds with two different halides, the acetylene (B1199291) typically adds to the site with the more reactive halide. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org It is a valuable method for synthesizing aryl amines. wikipedia.org The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. beilstein-journals.orgresearchgate.net Bidentate phosphine (B1218219) ligands, for example, have been shown to be effective for the amination of primary amines. wikipedia.org In the context of 4-bromo-7-chloro-1-methyl-1H-indole, selective amination at the C-4 position can be achieved due to the higher reactivity of the C-Br bond. Studies on similar systems, like 4-bromo-7-azaindoles, have demonstrated that the combination of a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is crucial for efficient C-N bond formation. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dihaloindoles

| Reaction | Description | Key Reagents | Notes |

| Suzuki-Miyaura Coupling | Forms C-C bonds | Organoboron compounds, Pd catalyst, base | Selective for C-Br over C-Cl. nih.govrsc.org |

| Sonogashira Coupling | Forms C-C bonds with terminal alkynes | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst (optional) | Selective for C-Br over C-Cl. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Forms C-N bonds | Amines, Pd catalyst, ligand, base | Selective for C-Br over C-Cl. beilstein-journals.orgbeilstein-journals.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com While the indole nucleus itself is electron-rich, the presence of halogen substituents can render the ring susceptible to nucleophilic attack under certain conditions. nih.govresearchgate.net

For 4-bromo-7-chloro-1-methyl-1H-indole, SNAr reactions could potentially occur at either the C-4 or C-7 position. The outcome would depend on the reaction conditions and the nature of the nucleophile. Generally, the rate of reaction is influenced by the electronegativity of the halogen, with fluorine often being a better leaving group in SNAr reactions than chlorine or bromine, a trend opposite to that in SN1 and SN2 reactions. youtube.com However, the specific reactivity of the C-Br versus C-Cl bond in this particular indole derivative towards SNAr would require experimental investigation. Base-promoted SNAr reactions of chloroarenes and fluoroarenes with indoles have been developed, demonstrating the feasibility of such transformations. nih.gov

Directed ortho-metalation, often involving lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of halogenated indoles, metal-halogen exchange can be used to generate an organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

For 4-bromo-7-chloro-1-methyl-1H-indole, selective lithiation at the C-4 position can be achieved by treating the compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This is due to the greater propensity of the C-Br bond to undergo metal-halogen exchange compared to the C-Cl bond. The resulting 4-lithio-7-chloro-1-methyl-1H-indole can then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce new substituents at the C-4 position.

Functionalization at Non-Halogenated Positions (C-2, C-3, C-5, C-6)

While the halogenated positions offer straightforward handles for derivatization, the non-halogenated positions on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus can also be functionalized through various C-H activation strategies.

Direct C-H functionalization is an atom-economical approach to introduce new bonds without the need for pre-functionalized starting materials. nih.govrsc.orgchemistryviews.orgtohoku.ac.jp

Pyrrole Ring (C-2 and C-3): The C-2 and C-3 positions of the indole ring are generally the most reactive towards C-H functionalization due to the electron-rich nature of the pyrrole moiety. nih.govmdpi.com Palladium-catalyzed methods have been developed for the direct arylation and alkenylation at these positions. capes.gov.brbeilstein-journals.org The regioselectivity between C-2 and C-3 can often be controlled by the choice of directing group on the indole nitrogen or the specific reaction conditions. beilstein-journals.org Ruthenium-catalyzed C-H activation has also been employed for the functionalization of indoles at the C-2 and C-3 positions. mdpi.com

Benzene Ring (C-5 and C-6): Functionalization of the C-5 and C-6 positions of the indole ring via C-H activation is more challenging due to their lower reactivity compared to the pyrrole ring. nih.gov However, the use of directing groups can enable regioselective C-H functionalization at these sites. For instance, a directing group at the C-5 position can facilitate C-H activation at the C-4 and C-6 positions. mdpi.com Rhodium-catalyzed C-H cyanation of indoles has also been studied, with the regioselectivity being influenced by the substrate. nih.gov

Table 2: C-H Functionalization Strategies for Indole Derivatives

| Position(s) | Method | Catalyst/Reagents | Notes |

| C-2, C-3 | Direct Arylation/Alkenylation | Pd catalysts, directing groups | High reactivity of the pyrrole ring. nih.govcapes.gov.brbeilstein-journals.org |

| C-2, C-3 | C-H Activation | Ru catalysts | Alternative to palladium catalysis. mdpi.com |

| C-4, C-5, C-6, C-7 | Direct Arylation | Pd catalysts, directing groups | Challenging due to lower reactivity. nih.gov |

| C-4, C-6 | C-H Functionalization | Ru catalysts, directing groups | Enabled by directing groups at C-5. mdpi.com |

| Various | C-H Cyanation | Rh catalysts | Regioselectivity is substrate-dependent. nih.gov |

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including indoles. masterorganicchemistry.comyoutube.com The indole ring is highly activated towards EAS due to its electron-rich character, with the C-3 position being the most nucleophilic and, therefore, the primary site of electrophilic attack. nih.gov

Addition and Cycloaddition Reactions to the Indole System

The indole nucleus is known to participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a partner in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of complex polycyclic systems. For instance, the pyrrole moiety of the indole can undergo Diels-Alder reactions, although the aromaticity of the indole ring often makes this process challenging, requiring highly reactive dienophiles or specific activation of the indole system. Similarly, 1,3-dipolar cycloadditions with azomethine ylides, nitrile oxides, or other dipoles offer a route to novel heterocyclic frameworks fused to the indole core.

However, a thorough search of scientific databases reveals no specific examples or detailed studies of Diels-Alder or 1,3-dipolar cycloaddition reactions involving 4-Bromo-7-chloro-1-methyl-1H-indole. The electronic and steric effects of the bromo and chloro substituents at the 4- and 7-positions, respectively, combined with the N-methyl group, would be expected to significantly influence the reactivity of the indole system in such transformations. The electron-withdrawing nature of the halogens could potentially decrease the electron density of the pyrrole ring, affecting its participation in cycloaddition reactions. Without experimental data, any discussion on the regioselectivity and stereoselectivity of these reactions for this specific compound remains purely speculative.

N-Substituent Modifications and Their Influence on Indole Reactivity

The substituent at the nitrogen atom of the indole ring plays a pivotal role in modulating its reactivity. The presence of an N-substituent prevents competing N-functionalization and can influence the electronic and steric environment of the entire molecule.

While the subject compound is N-methylated, the exploration of other N-substituents is a common strategy to fine-tune the properties of indole derivatives. This can involve the introduction of various alkyl, aryl, acyl, or sulfonyl groups. The nature of the N-substituent can impact the nucleophilicity of the indole ring and direct the regioselectivity of subsequent electrophilic substitution reactions. For example, electron-withdrawing N-substituents like sulfonyl groups can facilitate reactions at the C3-position by reducing the electron density of the nitrogen.

The introduction of chiral N-substituents can have profound stereochemical implications, enabling asymmetric induction in reactions at the indole core. Chiral auxiliaries attached to the indole nitrogen have been successfully employed in controlling the stereochemistry of various transformations, including cycloadditions and alkylations.

In the context of 4-Bromo-7-chloro-1-methyl-1H-indole, there is no published research on the stereochemical influence of N-substituents. The synthesis of analogs with chiral N-substituents and the study of their stereochemical behavior in reactions remain an unexplored area of research.

Computational and Theoretical Investigations of 4 Bromo 7 Chloro 1 Methyl 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the electron probability distribution) of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics. For 4-Bromo-7-chloro-1-methyl-1H-indole, DFT calculations would reveal how the substituents—bromo, chloro, and methyl groups—modulate the electron density of the core indole (B1671886) scaffold.

The indole ring is an aromatic system with 10 π-electrons. The introduction of substituents alters its electronic landscape:

Methyl Group: The N-methyl group at position 1 is an electron-donating group (+I effect). It increases the electron density of the indole ring, particularly within the pyrrole (B145914) moiety, influencing its reactivity and the energy of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For 4-Bromo-7-chloro-1-methyl-1H-indole, the substituents would have predictable effects on the frontier orbitals:

HOMO: The electron-donating N-methyl group would raise the energy of the HOMO compared to the unsubstituted indole. The electron-withdrawing halogens would tend to lower the HOMO energy. The net effect would depend on the balance of these influences.

LUMO: Both the electron-donating and electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor.

HOMO-LUMO Gap: The combined influence of these substituents generally leads to a reduction in the HOMO-LUMO gap compared to indole, suggesting increased reactivity.

The following interactive table presents representative, theoretically-derived energy values for indole and related analogues to illustrate these trends.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.65 | -0.15 | 5.50 |

| 1-Methylindole | -5.42 | -0.18 | 5.24 |

| 4-Bromo-1H-indole | -5.78 | -0.45 | 5.33 |

| 7-Chloro-1H-indole | -5.72 | -0.39 | 5.33 |

| 4-Bromo-7-chloro-1-methyl-1H-indole (Estimated) | -5.60 | -0.55 | 5.05 |

| Note: The values for 4-Bromo-7-chloro-1-methyl-1H-indole are estimated based on substituent effects observed in analogous systems and are for illustrative purposes. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, such as those around electronegative atoms (like Cl, Br, and the π-cloud of the rings). These are sites prone to electrophilic attack.

Blue regions denote positive electrostatic potential, associated with electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 4-Bromo-7-chloro-1-methyl-1H-indole, the MEP map is expected to show significant negative potential around the chlorine and bromine atoms due to their high electronegativity. The π-system of the indole rings would also exhibit negative potential, though this is modulated by the substituents. researchgate.netresearchgate.net The regions around the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. Such maps are critical for understanding non-covalent interactions, such as halogen bonding and hydrogen bonding, which are key to molecular recognition and crystal packing.

Mechanistic Modeling of Reaction Pathways via Computational Methods

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For 4-bromo-7-chloro-1-methyl-1H-indole and its analogues, mechanistic modeling is crucial for understanding their synthesis and subsequent functionalization. Methods like Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways.

Research on substituted indoles has demonstrated the utility of these computational approaches. For instance, DFT calculations have been successfully used to determine the standard redox potentials for the oxidation of various indole derivatives. rsc.org This type of modeling can explain the outcomes of oxidation and subsequent coupling reactions by analyzing the stability and electronic structure of the resulting indole radical cations. rsc.org For a molecule like 4-bromo-7-chloro-1-methyl-1H-indole, this could predict the feasibility of reactions initiated by single-electron transfer.

Another significant area of computational investigation involves the formation and reaction of highly reactive intermediates such as indolynes. nih.gov Indolynes, which are aryne derivatives of indoles, can be generated from suitably substituted precursors and serve as powerful electrophiles. nih.gov Computational and experimental studies on indolynes reveal that their reaction regioselectivity is governed by distortion energies, providing a model to predict how nucleophiles will add to the strained triple bond. nih.gov This predictive model is vital for designing syntheses that yield specific isomers of polysubstituted indoles. nih.gov

The table below summarizes key thermodynamic parameters that are often calculated in mechanistic studies to predict the spontaneity and nature of a reaction, as demonstrated in studies of similar heterocyclic systems.

| Parameter | Symbol | Significance in Mechanistic Modeling |

| Free Energy Change | ΔG° | Indicates the spontaneity of a reaction. A negative value suggests a spontaneous process. |

| Enthalpy Change | ΔH° | Represents the heat absorbed or released during a reaction. Helps determine if a reaction is exothermic or endothermic. |

| Entropy Change | ΔS° | Measures the change in disorder of a system. Along with enthalpy, it determines the free energy change. |

| This table illustrates thermodynamic parameters commonly calculated in computational studies to assess reaction pathways, as seen in research on related heterocyclic compounds. mdpi.com |

By calculating these parameters for each step of a proposed mechanism—including the formation of intermediates and transition states—researchers can construct a detailed energy profile of the reaction, validating proposed mechanisms or suggesting alternative pathways for the transformation of halogenated indoles.

Prediction of Reactivity and Regioselectivity through Computational Descriptors

Computational descriptors are numerical values derived from the calculated electronic structure of a molecule that help predict its chemical behavior. For 4-bromo-7-chloro-1-methyl-1H-indole, these descriptors are invaluable for forecasting its reactivity towards different reagents and the regioselectivity of its reactions, i.e., which position on the molecule is most likely to react.

The electronic properties of the indole ring are significantly influenced by its substituents. The bromo and chloro groups on the benzene (B151609) portion of the molecule are electron-withdrawing, which impacts the electron density distribution across the entire ring system. Quantum chemical calculations, such as DFT, can quantify these effects. For example, analysis of the spin density distribution in the radical cations of substituted indoles can explain observed differences in their oxidative coupling reactions. rsc.org Studies show that electron-withdrawing substituents at the 5-position lead to a different spin density pattern compared to electron-donating groups, which in turn dictates how they react. rsc.org

A powerful concept in predicting the regioselectivity of nucleophilic additions to aryne intermediates, such as indolynes derived from halogenated indoles, is the "distortion model". nih.gov This model posits that the selectivity of the reaction is controlled by the energy required to distort the aryne into the geometry of the two possible transition states for nucleophilic attack. nih.gov By calculating these distortion energies, a simple and effective prediction of the major regioisomer can be made. nih.gov

Key computational descriptors used to predict reactivity and selectivity are detailed in the interactive table below.

| Descriptor | Abbreviation | Predicted Property | Relevance to Substituted Indoles |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron-donating ability | Higher energy indicates greater reactivity towards electrophiles. Important for predicting sites of electrophilic attack on the indole ring. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron-accepting ability | Lower energy indicates greater reactivity towards nucleophiles. Relevant for reactions like nucleophilic aromatic substitution. |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability | A smaller gap generally implies higher reactivity. nih.gov |

| Mulliken Atomic Charges | - | Electrostatic potential at atomic sites | Predicts sites for electrophilic (negative charge) and nucleophilic (positive charge) attack. |

| Fukui Functions | f(r) | Reactivity of local sites | Identifies the most electrophilic and nucleophilic atoms within the molecule for predicting regioselectivity. |

| Topological Polar Surface Area | TPSA | Polarity and membrane permeability | While often used for predicting drug-likeness, it also indicates the molecule's overall polarity, influencing its interactions in polar reaction media. mdpi.com |

| This table outlines common computational descriptors and their application in predicting the chemical behavior of molecules like substituted indoles, based on principles discussed in the scientific literature. rsc.orgmdpi.comnih.gov |

These computational tools allow for an in silico assessment of the chemical properties of 4-bromo-7-chloro-1-methyl-1H-indole, guiding synthetic chemists in designing effective reaction conditions and predicting the outcomes of new transformations.

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR, ¹³C NMR, and Heteronuclear NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural elucidation for compounds like 4-Bromo-7-chloro-1-methyl-1H-indole.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Bromo-7-chloro-1-methyl-1H-indole, the most significant feature distinguishing it from its precursor is the presence of a singlet corresponding to the N-methyl (N-CH₃) protons, typically appearing in the 3.7-4.0 ppm range. magritek.comresearchgate.net The signal for the N-H proton, which would be present in the unmethylated indole (B1671886) (typically a broad singlet above 8 ppm), is absent. rsc.org The aromatic region would display signals for the three protons on the indole core. The proton at C2 would likely appear as a doublet, coupled to the proton at C3. The protons at C5 and C6 on the benzene (B151609) ring would appear as doublets, coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). For 4-Bromo-7-chloro-1-methyl-1H-indole, a distinct signal for the N-methyl carbon would be expected around 30-35 ppm. The spectrum would also show eight signals for the indole ring carbons. The positions of the bromine and chlorine atoms significantly influence the chemical shifts of the carbons to which they are attached (C4 and C7) and the adjacent carbons, a phenomenon known as the heavy atom effect.

Heteronuclear NMR: Techniques like ¹⁵N NMR could provide further structural confirmation. The chemical shift of the nitrogen atom would be indicative of its electronic environment, confirming the N-methylation by the absence of N-H coupling and a characteristic shift value. osti.gov

Expected NMR Data for 4-Bromo-7-chloro-1-methyl-1H-indole (Note: As specific experimental data is unavailable, these are predicted values based on analogous structures and known substituent effects.)

| Position | Expected ¹H NMR (ppm, Multiplicity, J in Hz) | Expected ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | ~3.8 (s, 3H) | ~33 |

| C2 | ~7.1 (d, J=3.1) | ~128 |

| C3 | ~6.5 (d, J=3.1) | ~102 |

| C3a | - | ~128 |

| C4 | - | ~115 (C-Br) |

| C5 | ~7.2 (d, J=8.5) | ~124 |

| C6 | ~7.0 (d, J=8.5) | ~122 |

| C7 | - | ~118 (C-Cl) |

| C7a | - | ~135 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 4-Bromo-7-chloro-1-methyl-1H-indole, a COSY spectrum would show a cross-peak between the protons at C2 and C3, and another between the protons at C5 and C6, confirming their connectivity. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link each proton signal (e.g., H2, H3, H5, H6, and N-CH₃) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for identifying quaternary carbons (those without attached protons). For instance, the N-methyl protons would show correlations to C2 and C7a. The H2 proton would show correlations to C3, C3a, and C7a, helping to assign these quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a spatial correlation between the N-methyl protons and the proton at C7a's adjacent position (C6) or C2, depending on the molecule's preferred conformation, providing insights into its three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. nih.gov

For 4-Bromo-7-chloro-1-methyl-1H-indole (C₉H₇BrClN), the molecular ion peak ([M]⁺) would be a highly characteristic cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a group of peaks. The primary peaks would be at m/z = 243 (for ¹²C₉¹H₇⁷⁹Br³⁵Cl¹⁴N), m/z = 245 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and m/z = 247 (for ¹²C₉¹H₇⁸¹Br³⁷Cl¹⁴N). The relative intensities of these peaks provide a distinctive isotopic signature confirming the presence of one bromine and one chlorine atom. docbrown.info

Common fragmentation pathways for halogenated indoles would involve the loss of the N-methyl group ([M-15]⁺), followed by sequential loss of the halogen atoms (e.g., loss of Br or Cl radicals) or small molecules like HCN.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. nfdi4chem.de For C₉H₇⁷⁹Br³⁵Cl¹⁴N, the calculated exact mass is 242.9559. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Predicted Mass Spectrometry Data

| Ion | Formula | Predicted Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺ | C₉H₇⁷⁹Br³⁵ClN⁺ | 242.9559 | Molecular ion (most abundant isotopes) |

| [M+2]⁺ | C₉H₇⁸¹Br³⁵ClN⁺ / C₉H₇⁷⁹Br³⁷ClN⁺ | 244.9539 / 244.9530 | Isotopic peaks |

| [M+4]⁺ | C₉H₇⁸¹Br³⁷ClN⁺ | 246.9509 | Isotopic peak |

| [M-CH₃]⁺ | C₈H₄⁷⁹Br³⁵ClN⁺ | 227.9324 | Loss of methyl group |

| [M-Br]⁺ | C₉H₇³⁵ClN⁺ | 164.0267 | Loss of bromine radical |

| [M-Cl]⁺ | C₉H₇⁷⁹BrN⁺ | 207.9765 | Loss of chlorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.orgyoutube.com They provide a "fingerprint" spectrum that is unique to the compound's structure and functional groups.

For 4-Bromo-7-chloro-1-methyl-1H-indole, the IR spectrum would show characteristic absorptions. The absence of a sharp N-H stretching band around 3400 cm⁻¹ would confirm N-substitution. Key expected bands include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-N stretching: These vibrations typically occur in the 1350-1250 cm⁻¹ range.

C-Br and C-Cl stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found around 800-600 cm⁻¹, while the C-Br stretch is at a lower frequency, around 650-500 cm⁻¹.

Raman spectroscopy would provide complementary information. nih.govyoutube.com Aromatic ring vibrations often produce strong Raman signals. The symmetric nature of the C-Br and C-Cl bonds might lead to more intense signals in the Raman spectrum compared to the IR spectrum, aiding in their identification.

X-ray Crystallography for Solid-State Structure Determination and Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

If a suitable single crystal of 4-Bromo-7-chloro-1-methyl-1H-indole could be grown, X-ray analysis would provide unequivocal confirmation of its structure. It would verify the substitution pattern on the indole ring, confirming the positions of the bromine and chlorine atoms at C4 and C7, respectively, and the methyl group on the nitrogen atom. Furthermore, it would reveal precise measurements of bond lengths (e.g., C-Br, C-Cl, C-N) and the planarity of the indole ring system. Analysis of the crystal packing would also provide insights into intermolecular forces, such as van der Waals interactions, that govern the solid-state assembly. mdpi.com

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

The rigorous assessment of purity and the analysis of complex mixtures are critical in the synthesis and application of substituted indoles like 4-bromo-7-chloro-1-methyl-1H-indole. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the premier techniques for these tasks, offering high-resolution separation and sensitive detection. While specific published methods for 4-bromo-7-chloro-1-methyl-1H-indole are not extensively documented in publicly available literature, established principles for the analysis of halogenated and N-methylated indole derivatives allow for the development of robust analytical protocols.

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of substituted indoles, which are often moderately polar to nonpolar compounds. mdpi.comchromatographyonline.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

For a compound such as 4-bromo-7-chloro-1-methyl-1H-indole, a standard RP-HPLC method would be developed to separate the main compound from potential impurities. These impurities could include starting materials, isomers (e.g., other bromo-chloro-1-methyl-1H-indole positional isomers), or by-products from the synthetic route, such as unmethylated precursors or dehalogenated species.

A typical method would employ a C8 or C18 stationary phase, which provides excellent hydrophobic retention for aromatic molecules. nih.govcetjournal.itdoaj.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. mdpi.comchromatographyonline.com Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure sharp peaks and reproducible retention times, especially for any ionizable impurities, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase. cetjournal.itchromatographyonline.compensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is generally favored for analyzing synthesis reaction mixtures, as it allows for the effective elution of a wide range of components with varying polarities. nih.govpensoft.net Detection is typically performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance, generally around 220 nm or 280 nm. mdpi.comdoaj.org

The purity of a sample is determined by integrating the area of the main peak corresponding to 4-bromo-7-chloro-1-methyl-1H-indole and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards of the compound.

Table 1: Proposed HPLC Parameters for Purity Analysis of 4-Bromo-7-chloro-1-methyl-1H-indole

| Parameter | Proposed Value/Condition | Rationale |

| Stationary Phase | C18 or C8, 5 µm particle size | Provides good hydrophobic selectivity for substituted indoles. nih.govcetjournal.itdoaj.org |

| Column Dimensions | 4.6 mm x 150 mm | Standard dimensions offering a good balance of resolution and analysis time. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to ensure good peak shape. cetjournal.itchromatographyonline.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common strong solvent in RP-HPLC. mdpi.comchromatographyonline.com |

| Elution Mode | Gradient | Effective for separating mixtures with components of varying polarity. nih.govpensoft.net |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity. pensoft.net |

| Detection | UV at 220 nm and 280 nm | Indole derivatives typically show strong absorbance at these wavelengths. mdpi.comdoaj.org |

| Injection Volume | 5 - 10 µL | Standard injection volume. |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, 4-bromo-7-chloro-1-methyl-1H-indole is expected to be amenable to GC analysis. GC-MS combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. The choice of the column's stationary phase is critical for achieving good separation. restek.comsigmaaldrich.comgreyhoundchrom.com For a halogenated aromatic compound like 4-bromo-7-chloro-1-methyl-1H-indole, a low to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), would be suitable. jcanoingenieria.com These columns separate compounds primarily based on their boiling points and, to a lesser extent, their polarity.

As the separated components elute from the column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization technique, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule.

For 4-bromo-7-chloro-1-methyl-1H-indole, the mass spectrum would be highly characteristic. A key feature would be the presence of distinct isotopic patterns for the molecular ion peak (M+) and fragment ions containing bromine and chlorine. miamioh.educhemguide.co.ukchromforum.orgwpmucdn.com Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. chemguide.co.ukchromforum.org Therefore, the molecular ion region will exhibit a cluster of peaks reflecting the different combinations of these isotopes (M+, M+2, M+4), which provides definitive evidence for the presence of one bromine and one chlorine atom. Common fragmentation pathways for indoles include the loss of the N-methyl group (a loss of 15 Da) and cleavage of the heterocyclic ring.

Table 2: Proposed GC-MS Parameters for Analysis of 4-Bromo-7-chloro-1-methyl-1H-indole

| Parameter | Proposed Value/Condition | Rationale |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, mid-polarity phase suitable for a wide range of aromatic compounds. jcanoingenieria.com |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing high resolution. sigmaaldrich.com |

| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |

| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization without thermal degradation. |

| Oven Program | Start at 100°C, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min | A general-purpose temperature program to elute semi-volatile compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Common mass analyzer used in routine GC-MS. |

| Scan Range | m/z 40 - 450 | A range sufficient to cover the molecular ion and key fragments. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

By combining these advanced chromatographic techniques, a comprehensive profile of 4-bromo-7-chloro-1-methyl-1H-indole can be established, ensuring its identity and purity for research and development purposes.

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Example Value | Impact on Yield |

|---|---|---|

| Catalyst (CuI) | 1.2 equiv | +15% yield |

| Reaction Time | 12h | Optimal balance |

| Solvent Ratio | PEG-400:DMF (2:1) | Enhanced mixing |

Advanced: How can crystallographic data resolve contradictions in structural assignments of halogenated indoles?

Answer:

Conflicting structural interpretations (e.g., regioisomerism or halogen positioning) often arise from NMR or mass spectrometry ambiguities. X-ray crystallography using SHELXL or OLEX2 provides unambiguous resolution:

- Refinement protocols : SHELXL’s full-matrix least-squares refinement with anisotropic displacement parameters clarifies atomic positions .